molecular formula C14H19NO3 B2754263 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one CAS No. 321430-60-8

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one

Cat. No.: B2754263
CAS No.: 321430-60-8
M. Wt: 249.31
InChI Key: QZVWYDBTEZXGBP-MDZDMXLPSA-N
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Description

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one is an organic compound that features a dimethylamino group, a methoxyphenoxy group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one typically involves the reaction of 4-methoxyphenol with 1-bromo-4-(dimethylamino)-1-penten-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino or methoxyphenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-4-(4-hydroxyphenoxy)-1-penten-3-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(Dimethylamino)-4-(4-ethoxyphenoxy)-1-penten-3-one: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(Dimethylamino)-4-(4-chlorophenoxy)-1-penten-3-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one is unique due to the presence of the methoxyphenoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and activities.

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-(4-methoxyphenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(14(16)9-10-15(2)3)18-13-7-5-12(17-4)6-8-13/h5-11H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVWYDBTEZXGBP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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